3-[(2,5-dimethylphenyl)methyl]-9-[(furan-2-yl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
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Description
3-[(2,5-dimethylphenyl)methyl]-9-[(furan-2-yl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C23H25N5O3 and its molecular weight is 419.485. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Research
Pharmacological studies often explore the metabolism, efficacy, and safety of compounds with unique structures like the one mentioned. Research might focus on how such compounds are metabolized in the body, their potential as therapeutic agents, and their interaction with biological targets. For example, studies on other compounds have investigated the metabolic pathways in humans, including oxidative degradation and conjugation reactions which are critical for drug design and safety assessments (Prakash et al., 1998).
Environmental and Toxicological Studies
Environmental exposure to complex organic compounds, including various pesticides and pharmaceuticals, has been extensively studied to understand their impact on human health. Investigations into the metabolites of these compounds in urine and their biological effects can provide insights into the environmental and toxicological relevance of similar compounds (Hardt et al., 1999).
Biochemical and Genetic Studies
Biochemical research might delve into how compounds affect cellular processes, including DNA methylation, gene expression, and enzymatic activity. For example, studies on the effects of age, sex, and environmental pollutants on DNA methylation patterns in children can illuminate the epigenetic impacts of chemical exposure, which could be pertinent to understanding the biological interactions of similar complex molecules (Huen et al., 2014).
Properties
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-15-7-8-16(2)17(12-15)13-28-21(29)19-20(25(3)23(28)30)24-22-26(9-5-10-27(19)22)14-18-6-4-11-31-18/h4,6-8,11-12H,5,9-10,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWHESJWVKRXKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3CCCN4CC5=CC=CO5)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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